molecular formula C9H10Cl2FN B11882481 6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1956334-35-2

6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B11882481
CAS No.: 1956334-35-2
M. Wt: 222.08 g/mol
InChI Key: XIYRQYBOHUQUMP-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the Friedel-Crafts acylation followed by reduction and halogenation steps . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the acylation and palladium on carbon (Pd/C) for the reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (Pd/C, H2), and nucleophiles (NaOCH3, KOtBu). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds. Substitution reactions can lead to the formation of various substituted tetrahydroisoquinolines.

Scientific Research Applications

6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties

Properties

CAS No.

1956334-35-2

Molecular Formula

C9H10Cl2FN

Molecular Weight

222.08 g/mol

IUPAC Name

6-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C9H9ClFN.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H

InChI Key

XIYRQYBOHUQUMP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)Cl)F.Cl

Origin of Product

United States

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